molecular formula C15H26N2O B2871655 4-{3-[1-(Prop-2-yn-1-yl)piperidin-4-yl]propyl}morpholine CAS No. 1797317-71-5

4-{3-[1-(Prop-2-yn-1-yl)piperidin-4-yl]propyl}morpholine

Cat. No.: B2871655
CAS No.: 1797317-71-5
M. Wt: 250.386
InChI Key: SRDRORFBSREBKT-UHFFFAOYSA-N
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Description

4-{3-[1-(Prop-2-yn-1-yl)piperidin-4-yl]propyl}morpholine is a complex organic compound that features a morpholine ring substituted with a propyl chain, which is further substituted with a piperidine ring containing a prop-2-yn-1-yl group

Properties

IUPAC Name

4-[3-(1-prop-2-ynylpiperidin-4-yl)propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c1-2-7-16-9-5-15(6-10-16)4-3-8-17-11-13-18-14-12-17/h1,15H,3-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDRORFBSREBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)CCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[1-(Prop-2-yn-1-yl)piperidin-4-yl]propyl}morpholine typically involves multiple steps, starting with the preparation of the piperidine and morpholine intermediates. One common method involves the N-alkylation of piperidine with prop-2-yn-1-yl bromide in the presence of a base such as sodium hydroxide. This intermediate is then reacted with a propyl bromide derivative to introduce the propyl chain. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and phase-transfer agents can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{3-[1-(Prop-2-yn-1-yl)piperidin-4-yl]propyl}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield aldehydes or ketones, while reduction can produce alkenes or alkanes .

Scientific Research Applications

4-{3-[1-(Prop-2-yn-1-yl)piperidin-4-yl]propyl}morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{3-[1-(Prop-2-yn-1-yl)piperidin-4-yl]propyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein. The piperidine and morpholine rings can enhance binding affinity through hydrophobic and hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

    4-(Prop-2-yn-1-yl)piperidine: Shares the piperidine and prop-2-yn-1-yl groups but lacks the morpholine ring.

    N-Prop-2-yn-1-ylmorpholine: Contains the morpholine and prop-2-yn-1-yl groups but lacks the piperidine ring.

    4-(Prop-2-yn-1-yl)piperidine hydrochloride: Similar structure but exists as a hydrochloride salt.

Uniqueness

4-{3-[1-(Prop-2-yn-1-yl)piperidin-4-yl]propyl}morpholine is unique due to the combination of the morpholine and piperidine rings with the prop-2-yn-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

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